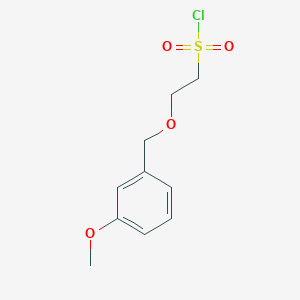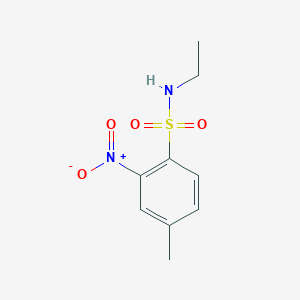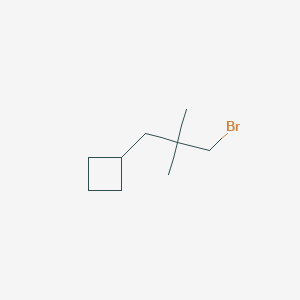
(3-Bromo-2,2-dimethylpropyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,2-dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring substituted with a 3-bromo-2,2-dimethylpropyl group. The presence of the bromine atom and the dimethylpropyl group introduces unique chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclobutane can be achieved through various methods. One common approach involves the [2+2] cycloaddition reaction, which is a widely used method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials, which undergo cycloaddition under specific conditions to form the cyclobutane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions using specialized catalysts and optimized reaction conditions to ensure high yields and purity of the final product . The use of photochemical or thermal methods can also be employed to facilitate the cycloaddition process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2,2-dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different cyclobutane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutane derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanones or other oxygenated derivatives.
Reduction Reactions: Reduction can yield cyclobutane derivatives with different hydrogenation levels.
Aplicaciones Científicas De Investigación
(3-Bromo-2,2-dimethylpropyl)cyclobutane has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to investigate the effects of cyclobutane derivatives on biological systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclobutane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring structure.
3-Bromocyclobutane: A similar compound with a bromine atom directly attached to the cyclobutane ring.
2,2-Dimethylpropylcyclobutane: A compound with a dimethylpropyl group attached to the cyclobutane ring without the bromine atom.
Uniqueness
(3-Bromo-2,2-dimethylpropyl)cyclobutane is unique due to the presence of both the bromine atom and the dimethylpropyl group, which impart distinct chemical properties and reactivity compared to other cyclobutane derivatives. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
(3-bromo-2,2-dimethylpropyl)cyclobutane |
InChI |
InChI=1S/C9H17Br/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-7H2,1-2H3 |
Clave InChI |
IYKMRYGHQBOHNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



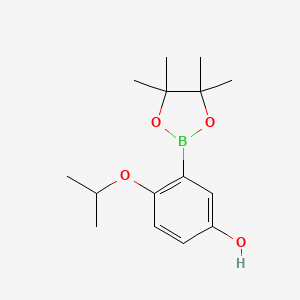
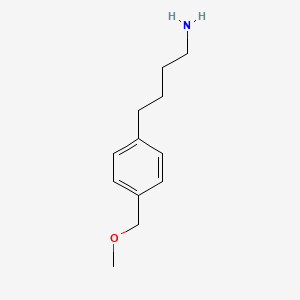
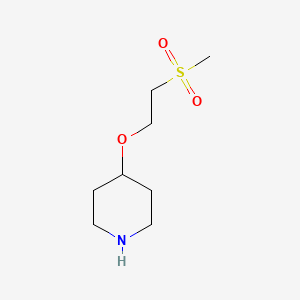
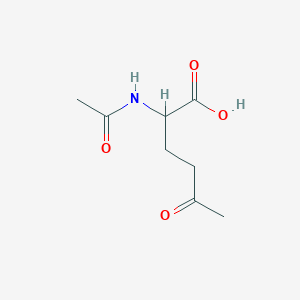



![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

